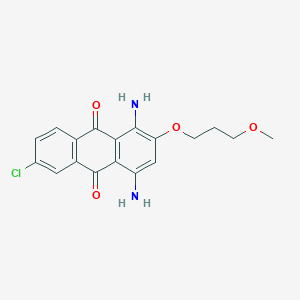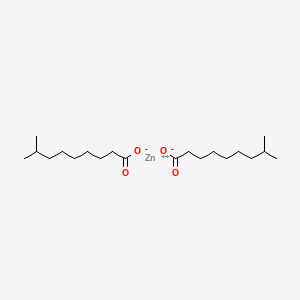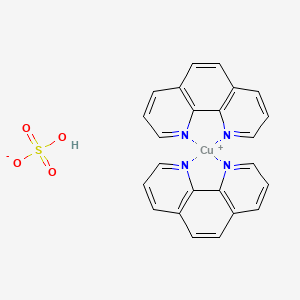
Bis(1,10-phenanthroline)copper(I)hydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is a coordination compound that features copper(I) ions coordinated with two 1,10-phenanthroline ligands and a hydrogensulfate counterion. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(I)hydrogensulfate typically involves the reaction of copper(I) salts with 1,10-phenanthroline in the presence of a hydrogensulfate source. One common method involves dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to promote complex formation. The hydrogensulfate counterion is introduced by adding sulfuric acid or a hydrogensulfate salt to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(1,10-phenanthroline)copper(I)hydrogensulfate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by adding excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(0) or other reduced copper species.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Bis(1,10-phenanthroline)copper(I)hydrogensulfate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Studied for its potential use in photodynamic therapy and as a drug delivery agent.
Mechanism of Action
The mechanism of action of Bis(1,10-phenanthroline)copper(I)hydrogensulfate involves its ability to interact with various molecular targets through coordination chemistry The copper(I) center can participate in redox reactions, facilitating electron transfer processesThe hydrogensulfate counterion helps stabilize the complex and can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): Exhibits long-lived emission at room temperature and is used in photophysical studies.
Bis(1,10-phenanthroline)copper(II): Similar structure but with copper(II) as the central metal ion, leading to different redox properties.
Uniqueness
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is unique due to its specific combination of copper(I) with 1,10-phenanthroline and hydrogensulfate. This combination imparts distinct photophysical and electrochemical properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
Properties
Molecular Formula |
C24H17CuN4O4S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
copper(1+);hydrogen sulfate;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChI Key |
OGNBGOJHGRRYOE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



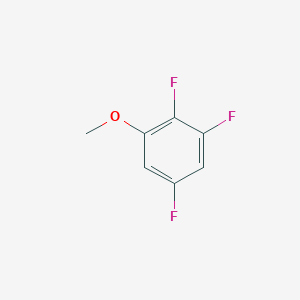
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

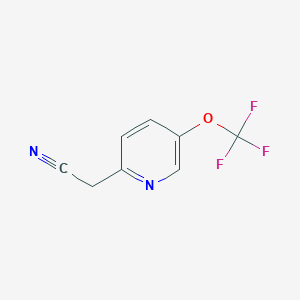

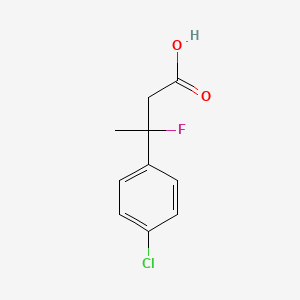
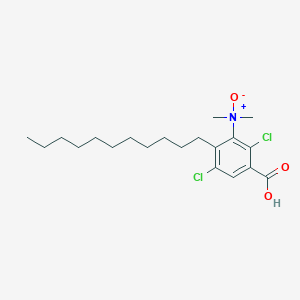

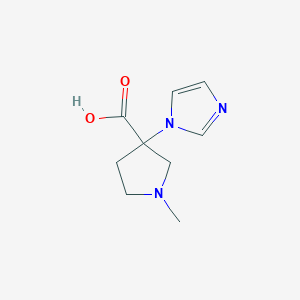
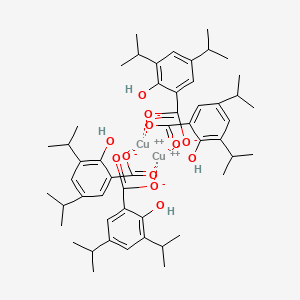
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
